Organocatalytic enantio- and diastereoselective synthesis of highly substituted δ-lactones via a Michael-cyclization cascade†
Chemical Communications Pub Date: 2015-04-28 DOI: 10.1039/C5CC02776D
Abstract
An organocatalyzed Michael-cyclization cascade approach of readily available α,β-unsaturated aldehydes and pyrazoleamides has been developed to get highly substituted δ-lactones in excellent enantioselectivities (up to 97%) and diastereoselectivities. The δ-lactones so obtained could easily be transformed into benzazepine derivatives with excellent enantio- and diastereoselectivities. Furthermore, the pyrazole moiety from the δ-lactones can be simply cleaved without disturbing the stereoselectivity.
Recommended Literature
- [1] Nanoparticle wrapping at small non-spherical vesicles: curvatures at play†
- [2] Back cover
- [3] A 24 mer peptide derived from RecA protein can discriminate a single-stranded DNA from a double-stranded DNA
- [4] Front cover
- [5] An ultrastable olefin-linked covalent organic framework for photocatalytic decarboxylative alkylations under highly acidic conditions†
- [6] A cyclopalladated complex of corannulene with a pyridine pendant and its columnar self-assembly†
- [7] Hierarchically self-assembled NiCo2O4 nanopins as a high-performance supercapacitor cathodic material: a morphology controlled study
- [8] Experimental correction for the inner-filter effect in fluorescence spectra
- [9] Architectural design and phase engineering of N/B-codoped TiO2(B)/anatase nanotube assemblies for high-rate and long-life lithium storage†
- [10] Intracrystalline diffusion in Metal Organic Framework during heterogeneous catalysis: Influence of particle size on the activity of MIL-100 (Fe) for oxidation reactions
Journal Name:Chemical Communications
Research Products
-
CAS no.: 134807-28-6
-
CAS no.: 14941-53-8
-
CAS no.: 135861-49-3